BenchChemオンラインストアへようこそ!

4-Bromopentan-1-ol

Nucleophilic substitution Epoxide synthesis Leaving group ability

4-Bromopentan-1-ol (CAS 16103-56-3) is a C5 ω-bromoalcohol featuring both a primary hydroxyl group and a secondary bromide at the 4-position, with molecular formula C5H11BrO and exact mass 165.99933. Unlike terminally halogenated analogs, the internal bromide position enables distinct cyclization and substitution outcomes in medicinal chemistry and natural product synthesis.

Molecular Formula C5H11BrO
Molecular Weight 167.04 g/mol
CAS No. 16103-56-3
Cat. No. B3187608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopentan-1-ol
CAS16103-56-3
Molecular FormulaC5H11BrO
Molecular Weight167.04 g/mol
Structural Identifiers
SMILESCC(CCCO)Br
InChIInChI=1S/C5H11BrO/c1-5(6)3-2-4-7/h5,7H,2-4H2,1H3
InChIKeyDIZWQJCOIVIQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromopentan-1-ol (CAS: 16103-56-3): A Bifunctional C5 Bromoalcohol Building Block for Regioselective Synthesis and Analytical Reference Standards


4-Bromopentan-1-ol (CAS 16103-56-3) is a C5 ω-bromoalcohol featuring both a primary hydroxyl group and a secondary bromide at the 4-position, with molecular formula C5H11BrO and exact mass 165.99933 . Unlike terminally halogenated analogs, the internal bromide position enables distinct cyclization and substitution outcomes in medicinal chemistry and natural product synthesis . The compound is also commercially available as a fully characterized reference standard for analytical method validation in pharmaceutical development [1].

Why 4-Bromopentan-1-ol Cannot Be Simply Replaced by Positional Isomers or Chloro Analogs: The Procurement Risk of Assuming Functional Equivalence


Although 4-bromopentan-1-ol, 5-bromopentan-1-ol, and 4-chloropentan-1-ol share the same carbon skeleton and dual functionality, their substitution chemistry diverges markedly. The position of the leaving group (4-position vs. 5-position) determines whether intramolecular cyclization yields a 5-membered tetrahydrofuran or a 6-membered tetrahydropyran ring [1], while the halogen identity (Br vs. Cl) alters the reaction rate in nucleophilic substitutions by orders of magnitude due to the superior leaving group ability of bromide over chloride [2]. Substituting one for another without verification will alter reaction kinetics, product distribution, and impurity profiles in ways that invalidate established synthetic protocols and regulatory methods.

Quantitative Differentiation Evidence for 4-Bromopentan-1-ol (CAS: 16103-56-3) Against the Closest Analogs


Superior Leaving Group Capability: Bromoalcohol vs. Chloroalcohol in Epoxide Formation Kinetics

The bromine substituent in 4-bromopentan-1-ol provides a quantifiably superior leaving group compared to the chlorine analog 4-chloropentan-1-ol. In control reactions comparing bromoalcohols and chloroalcohols under identical basic conditions, bromoalcohols undergo rapid and quantitative intramolecular epoxide formation, whereas chloroalcohols exhibit only marginal conversion (less than 5%) [1]. This differential reactivity is consistent with the established leaving group trend (Br⁻ ≫ Cl⁻ in SN2 reactions) and translates directly to higher synthetic efficiency and reduced byproduct formation when using the brominated compound [2].

Nucleophilic substitution Epoxide synthesis Leaving group ability

Proven Synthetic Utility: 4-Bromopentan-1-ol as a Starting Material in Multi-Step Bioactive Compound Synthesis

4-Bromopentan-1-ol has been explicitly employed as the starting material in the total synthesis of (±)-2-methoxy-6-heptadecynoic acid, a leishmania topoisomerase IB enzyme inhibitor. The synthesis proceeded from 4-bromopentan-1-ol in ten steps with a 7% overall yield for one analog and seven steps with a 14% overall yield for another . In contrast, 5-bromopentan-1-ol is more commonly employed in syntheses requiring 1,5-difunctionalized pentane scaffolds, such as HDAC inhibitor building blocks , demonstrating that positional isomer selection is dictated by the specific connectivity requirements of the target molecule.

Total synthesis Leishmania topoisomerase inhibitor ω-Bromoalkanol

Regulatory-Grade Analytical Reference Standard Availability: Ensuring Method Traceability and Compliance

4-Bromopentan-1-ol is commercially supplied as a fully characterized reference standard compliant with regulatory guidelines, specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation [1]. This standard offers traceability against pharmacopeial standards (USP or EP), a critical requirement for regulatory submissions [1]. In contrast, close analogs such as 5-bromopentan-1-ol and 3-bromopropan-1-ol are predominantly marketed as research-grade building blocks or synthesis intermediates without certified reference standard documentation, rendering them unsuitable for GMP/GLP analytical workflows where identity, purity, and traceability must be rigorously documented.

Analytical method validation Reference standard GMP/GLP compliance

Biophysical Interaction Strength: Bromoalcohols Induce Larger Membrane Phase Transition Shifts Than Chloroalcohols

In biophysical studies examining the interaction of halogenated alcohols with dipalmitoylphosphatidylcholine (DPPC) model membranes, bromoalcohols consistently produce a larger shift in the main phase transition temperature (Tm) than their chloroalcohol counterparts at equivalent threshold concentrations [1]. The curvature of the Tm shift as a function of concentration is also more pronounced for longer-chain halogenated alcohols [1]. While this study did not isolate 4-bromopentan-1-ol specifically, the class-level inference establishes that brominated alcohols exhibit quantifiably stronger membrane-perturbing effects than chlorinated analogs—a property relevant for researchers designing membrane-active compounds or studying anesthetic mechanisms.

Membrane biophysics Phase transition DPPC liposome

Recommended Application Scenarios for 4-Bromopentan-1-ol (CAS: 16103-56-3) Based on Quantitative Evidence


Pharmaceutical Analytical Method Development and QC Release Testing

4-Bromopentan-1-ol should be procured as a certified reference standard for analytical method validation (AMV) and quality control (QC) applications during drug substance or drug product development [1]. Its traceability to USP and EP pharmacopeial standards ensures compliance with ICH Q2(R1) and 21 CFR Part 211 requirements. Positional isomers such as 5-bromopentan-1-ol and 3-bromopropan-1-ol lack comparable certified reference standard documentation and cannot substitute in regulated GMP/GLP environments.

Synthesis of Bioactive Compounds Requiring 4-Position Bromide Connectivity

Procure 4-bromopentan-1-ol specifically for synthetic routes that demand a leaving group at the 4-position of the pentanol chain, such as the synthesis of leishmania topoisomerase IB inhibitors where the internal bromide enables the correct scaffold construction [1]. Substituting with 5-bromopentan-1-ol will alter the carbon connectivity, cyclization ring size, and final substitution pattern—potentially producing an entirely different compound series .

Intramolecular Cyclization to 5-Membered Heterocycles

4-Bromopentan-1-ol is the appropriate choice for syntheses requiring intramolecular SN2 cyclization to yield 5-membered oxygen heterocycles (tetrahydrofuran derivatives). The 4-position bromide ensures ring closure at the δ-carbon relative to oxygen, forming a 5-membered ring [1]. In contrast, 5-bromopentan-1-ol would produce a 6-membered tetrahydropyran ring upon cyclization—a fundamentally different scaffold. The bromine leaving group provides orders-of-magnitude faster kinetics than the chloro analog , reducing reaction times and improving yield.

Studies of Halogen-Dependent Membrane Interactions

For research investigating the biophysical effects of halogenated alcohols on lipid membranes, 4-bromopentan-1-ol (as a bromoalcohol) will produce a larger shift in membrane phase transition temperature than 4-chloropentan-1-ol under equivalent conditions [1]. This class-level property is relevant for researchers studying membrane-active compounds, anesthetic mechanisms, or designing halogenated pharmacophores where membrane partitioning and perturbation contribute to biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.